

# N-glycyl-L-isoleucine structure and chemical properties.

**Author:** BenchChem Technical Support Team. **Date:** November 2025

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## N-Glycyl-L-isoleucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-glycyl-L-isoleucine is a dipeptide composed of the amino acids glycine and L-isoleucine, linked by a peptide bond. As a fundamental building block of proteins and peptides, it serves as a valuable tool in various fields of life sciences research, including biochemistry, cell biology, and drug discovery. This technical guide provides an in-depth overview of the structure, chemical properties, and synthesis of N-glycyl-L-isoleucine, tailored for a scientific audience.

### Chemical Structure and Identifiers

N-glycyl-L-isoleucine is a simple dipeptide with a well-defined chemical structure.

Molecular Structure:

Caption: Chemical structure of N-glycyl-L-isoleucine.

Table 1: Chemical Identifiers of N-glycyl-L-isoleucine

Identifier	Value
IUPAC Name	(2S,3S)-2-(2-aminoacetamido)-3-methylpentanoic acid[1]
CAS Number	19461-38-2[1][2][3]
Molecular Formula	C8H16N2O3[1][4]
Molecular Weight	188.22 g/mol [1][4]
Canonical SMILES	CC--INVALID-LINK----INVALID-LINK--NC(=O)CN[1]
InChI	InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1[1]
InChIKey	KGVHCTWYMPWEGN-FSPLSTOPSA-N[1]

## Physicochemical Properties

The physicochemical properties of N-glycyl-L-isoleucine are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of N-glycyl-L-isoleucine

Property	Value	Source
Appearance	White to off-white solid	[2]
Solubility	Water: $\geq 100$ mg/mL (531.29 mM) DMSO: 2 mg/mL (10.63 mM) (with warming)	[2]
XLogP3	-3	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	92.4 Å <sup>2</sup>	[1]
pKa (estimated)	Carboxylic acid: ~2-3 Amino group: ~8-9	Based on typical pKa values of dipeptide termini
Storage Conditions	4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month)	[2]

Note on pKa: Experimental pKa values for N-glycyl-L-isoleucine are not readily available in the literature. The provided values are estimations based on the known pKa ranges for the N-terminal amino group and the C-terminal carboxylic acid group of dipeptides.

## Experimental Protocols

### Chemical Synthesis

N-glycyl-L-isoleucine can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

#### Solid-Phase Peptide Synthesis (SPPS) Workflow:

A common strategy for the SPPS of N-glycyl-L-isoleucine involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support resin.

Caption: Solid-Phase Synthesis Workflow for N-glycyl-L-isoleucine.

#### Detailed Methodologies:

- **Resin Loading:** The C-terminal amino acid, Fmoc-L-isoleucine, is attached to a solid support (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide). This is typically achieved using an activating agent such as DIC (N,N'-diisopropylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
- **Fmoc Deprotection:** The Fmoc protecting group on the  $\alpha$ -amino group of the resin-bound isoleucine is removed by treatment with a solution of a weak base, commonly 20% piperidine in DMF (N,N-dimethylformamide).
- **Washing:** The resin is thoroughly washed with a solvent such as DMF to remove excess reagents and by-products.
- **Amino Acid Coupling:** The next amino acid, Fmoc-glycine, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, N,N-diisopropylethylamine) and then added to the resin to form the peptide bond. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
- **Final Deprotection:** After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
- **Cleavage and Deprotection:** The synthesized dipeptide is cleaved from the resin, and any side-chain protecting groups (if present) are removed simultaneously. This is typically accomplished by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.
- **Purification and Characterization:** The crude peptide is precipitated, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical techniques such as mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

## Spectroscopic Analysis

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the structural elucidation of N-glycyl-L-isoleucine. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.

**Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the dipeptide, such as the amide bond (C=O and N-H stretching and bending vibrations) and the carboxylic acid group (O-H and C=O stretching vibrations).

**Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of N-glycyl-L-isoleucine, confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement.

## Biological Context and Signaling

While N-glycyl-L-isoleucine is a simple dipeptide and has not been extensively studied for specific signaling roles, it is important to consider its context within broader biological processes.

**Dipeptide Transport:** Dipeptides are absorbed in the intestine via specific transporters, such as the peptide transporter 1 (PepT1). This transporter is a proton-coupled symporter that plays a crucial role in the uptake of di- and tripeptides from the diet. The presence of dipeptides in the intestinal lumen can stimulate the expression and membrane localization of PepT1, thereby enhancing their own transport.

**Amino Acid Signaling:** Once absorbed and potentially hydrolyzed into its constituent amino acids, glycine and isoleucine can participate in various cellular signaling pathways. Isoleucine, as a branched-chain amino acid (BCAA), is known to play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Glycine has also been shown to have signaling roles, including effects on mTORC1 signaling.

Although no specific signaling pathway has been elucidated for N-glycyl-L-isoleucine itself, it is plausible that it could exert biological effects either through its transport, by interacting with cellular receptors, or upon its breakdown into glycine and isoleucine.

## Conclusion

N-glycyl-L-isoleucine is a fundamental dipeptide with well-characterized chemical and physical properties. Its synthesis is readily achievable through established peptide synthesis protocols. While its specific role in cell signaling is not yet fully understood, its constituent amino acids are known to be active participants in crucial metabolic and signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the properties and applications of this dipeptide. Further research is warranted to explore the potential unique biological activities of N-glycyl-L-isoleucine.

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- To cite this document: BenchChem. [N-glycyl-L-isoleucine structure and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12672150#n-glycyl-l-isoleucine-structure-and-chemical-properties]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)